molecular formula C14H13ClINO3S B4231529 N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No.: B4231529
M. Wt: 437.7 g/mol
InChI Key: BVRFMLJSFLXUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has shown promising results in treating various types of cancer. It belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. Specifically, this compound induces the expression of genes that promote cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain viruses, such as herpes simplex virus and human immunodeficiency virus. It has also been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and has a high purity. However, one limitation is that it has a relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide. One area of research is to explore its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of research is to explore its potential use in treating other diseases, such as viral infections and inflammatory diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, breast, lung, and colon cancer cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClINO3S/c1-9-3-4-10(15)7-13(9)17-21(18,19)11-5-6-14(20-2)12(16)8-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRFMLJSFLXUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClINO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.